![molecular formula C8H3BrF3NS2 B567888 6-溴-4-(三氟甲基)苯并[d]噻唑-2-硫醇 CAS No. 1215206-27-1](/img/structure/B567888.png)

6-溴-4-(三氟甲基)苯并[d]噻唑-2-硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

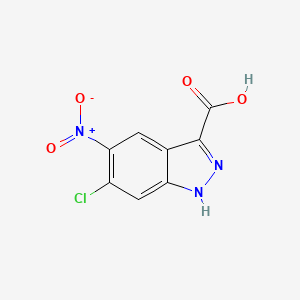

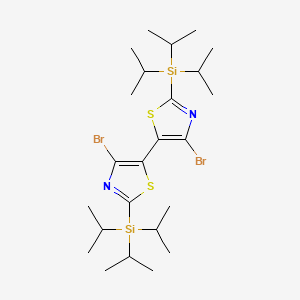

“6-Bromo-4-(trifluoromethyl)benzo[d]thiazole-2-thiol” is a chemical compound with the molecular formula C8H3BrF3NS2 . It’s a part of a class of compounds that have been studied for their potential use as quorum sensing inhibitors .

Molecular Structure Analysis

The molecular structure of “6-Bromo-4-(trifluoromethyl)benzo[d]thiazole-2-thiol” consists of a benzo[d]thiazole ring substituted with a bromine atom at the 6-position and a trifluoromethyl group at the 4-position .科学研究应用

杂环化合物的合成

一个重要的应用领域涉及杂环化合物的合成,这对于开发具有潜在电子、光学和药用用途的材料至关重要。例如,研究已经证明相关噻唑衍生物在合成具有杀菌活性的化合物方面的实用性,突显了这些化学物质在农业化学中的作用(Bashandy, Abdelall, & El-Morsy, 2008)。此外,苯并[d][1,2,3]噻二唑衍生物已被用于制造用于光电子器件的高性能半导体,强调了这些化合物在推动材料科学方面的重要性(Chen et al., 2016)。

抗微生物和抗肿瘤活性

另一个应用领域是探索抗微生物和抗肿瘤性能。从类似于6-溴-4-(三氟甲基)苯并[d]噻唑-2-硫醇的前体合成的噻唑衍生物在抗微生物活性研究中显示出有希望的结果。例如,新型磺胺衍生物被发现具有显著的抗微生物效果,表明这些化合物在开发新的抗微生物药剂方面具有潜力(Fahim & Ismael, 2019)。此外,特定的苯并[d]噻唑衍生物已被评估其抗肿瘤活性,为癌症研究开辟了新的途径(Ramadan, Abdel Hamid, Noureddin, & Badahdah, 2018)。

先进材料合成

开发先进材料也受益于6-溴-4-(三氟甲基)苯并[d]噻唑-2-硫醇及其衍生物的独特性质。研究不对称/对称D-π-A/D-π-D噻唑含芳香杂环荧光化合物的潜在应用已揭示了在创造具有特定光物理和电化学性质的材料方面的潜在应用,这在各种技术应用中非常有用(Tao et al., 2013)。

化学合成和方法学

此外,利用噻唑衍生物构建化学键和合成结构复杂分子的方法对于有重要意义。通过无金属还原偶联高效构建C–S和C–N键代表了有机合成中的一种创新方法,提供了一条途径来合成具有潜在生物活性的多样苯并[d]噻唑衍生物(Lin et al., 2014)。

作用机制

Target of Action

The primary target of 6-Bromo-4-(trifluoromethyl)benzo[d]thiazole-2-thiol is the lasB quorum sensing system of Gram-negative bacteria . Quorum sensing is a mechanism of bacterial cell-cell communication that allows bacteria to monitor their population density and coordinate group behaviors .

Mode of Action

This compound interacts with its target by inhibiting the lasB quorum sensing system . This inhibition disrupts the bacteria’s ability to communicate and coordinate behaviors, which can reduce their virulence and ability to form biofilms .

Biochemical Pathways

The affected pathway is the quorum sensing pathway . By inhibiting this pathway, the compound disrupts the bacteria’s ability to respond to external factors such as nutrient availability and defense mechanisms . This can lead to a reduction in behaviors such as biofilm formation and virulence production .

Pharmacokinetics

The compound has been shown to have promising quorum-sensing inhibitor activities with ic50 values of 1152 μg mL −1, 1822 μg mL −1, and 455 μg mL −1 . These values suggest that the compound may have good bioavailability.

Result of Action

The primary result of the compound’s action is the inhibition of the lasB quorum sensing system . This leads to a disruption in bacterial communication and coordination of behaviors, potentially reducing their virulence and ability to form biofilms .

Action Environment

Environmental factors can influence the action of this compound. For instance, the effectiveness of quorum sensing inhibitors can be influenced by factors such as the presence of other bacteria, the availability of nutrients, and the physical characteristics of the environment . .

属性

IUPAC Name |

6-bromo-4-(trifluoromethyl)-3H-1,3-benzothiazole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF3NS2/c9-3-1-4(8(10,11)12)6-5(2-3)15-7(14)13-6/h1-2H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHVSJNXHRWSYML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1C(F)(F)F)NC(=S)S2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF3NS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10682073 |

Source

|

| Record name | 6-Bromo-4-(trifluoromethyl)-1,3-benzothiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1215206-27-1 |

Source

|

| Record name | 6-Bromo-4-(trifluoromethyl)-1,3-benzothiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2',3-Dichloro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B567807.png)

![2-Amino-4-(4-chloro-2-(2-(4-fluoro-1H-pyrazol-1-yl)ethoxy)-6-methylphenyl)-N-(2,2-difluoropropyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B567811.png)

![Tert-butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate](/img/structure/B567815.png)

![5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carbonitrile](/img/structure/B567822.png)

![4-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B567826.png)